molecular formula C35H38N6O3 B14762777 SARS-CoV-2-IN-8

SARS-CoV-2-IN-8

Katalognummer: B14762777
Molekulargewicht: 590.7 g/mol
InChI-Schlüssel: RZPWIZGGMAHMPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

SARS-CoV-2-IN-8 is a chemical compound that has garnered significant attention due to its potential applications in combating the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the virus responsible for the COVID-19 pandemic. This compound is part of a broader category of inhibitors designed to target specific proteins and pathways involved in the viral replication process.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of SARS-CoV-2-IN-8 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route can vary, but it generally includes:

    Formation of Key Intermediates: This involves the preparation of essential building blocks through reactions such as alkylation, acylation, and condensation.

    Coupling Reactions: These intermediates are then coupled using reagents like palladium catalysts under specific conditions to form the desired compound.

    Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and consistency.

Analyse Chemischer Reaktionen

Types of Reactions

SARS-CoV-2-IN-8 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This involves replacing one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like halides, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Wissenschaftliche Forschungsanwendungen

SARS-CoV-2-IN-8 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Employed in research to understand the biological pathways involved in viral replication and host interaction.

    Medicine: Investigated for its potential as a therapeutic agent to inhibit SARS-CoV-2 replication and treat COVID-19.

    Industry: Utilized in the development of diagnostic tools and antiviral coatings for surfaces.

Wirkmechanismus

SARS-CoV-2-IN-8 exerts its effects by targeting specific proteins and pathways involved in the viral replication process. The compound binds to the active site of the viral main protease, inhibiting its activity and preventing the cleavage of viral polyproteins. This disruption of the viral life cycle ultimately inhibits the replication and spread of the virus.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Remdesivir: An antiviral drug that targets the viral RNA-dependent RNA polymerase.

    Favipiravir: Another antiviral that inhibits viral RNA polymerase.

    Lopinavir/Ritonavir: Protease inhibitors used in combination to target viral proteases.

Uniqueness

SARS-CoV-2-IN-8 is unique in its specific targeting of the SARS-CoV-2 main protease, which is essential for viral replication. This specificity potentially reduces the likelihood of off-target effects and enhances its efficacy as an antiviral agent.

Conclusion

This compound represents a promising compound in the fight against COVID-19. Its unique mechanism of action, combined with its potential applications in various scientific fields, makes it a valuable tool for researchers and healthcare professionals alike. Continued research and development are essential to fully realize its potential and contribute to global efforts in combating the pandemic.

Eigenschaften

Molekularformel

C35H38N6O3

Molekulargewicht

590.7 g/mol

IUPAC-Name

[9-hydroxy-1,5-dimethyl-7-(1-methyl-4,5-dihydrobenzo[g]indazole-3-carbonyl)-3,7-diazabicyclo[3.3.1]nonan-3-yl]-(1-methyl-4,5-dihydrobenzo[g]indazol-3-yl)methanone

InChI

InChI=1S/C35H38N6O3/c1-34-17-40(31(42)27-25-15-13-21-9-5-7-11-23(21)29(25)38(3)36-27)19-35(2,33(34)44)20-41(18-34)32(43)28-26-16-14-22-10-6-8-12-24(22)30(26)39(4)37-28/h5-12,33,44H,13-20H2,1-4H3

InChI-Schlüssel

RZPWIZGGMAHMPK-UHFFFAOYSA-N

Kanonische SMILES

CC12CN(CC(C1O)(CN(C2)C(=O)C3=NN(C4=C3CCC5=CC=CC=C54)C)C)C(=O)C6=NN(C7=C6CCC8=CC=CC=C87)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.